Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate
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Overview
Description
Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a][1,4]diazepines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate typically involves multiple steps. One common synthetic route starts with the alkylation of Methyl pyrazole 3,5-dicarboxylate with 3-bromo-N-Boc propyl amine[_{{{CITATION{{{1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a] [1,4 ...](https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/65414000c573f893f18683e8/original/synthesis-and-chemistry-of-5-6-7-8-tetrahydro-4h-pyrazolo-1-5-a-1-4-diazepine-2-carboxylates.pdf). The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton[{{{CITATION{{{1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a] 1,4 .... Further modifications, such as selective reduction, can be performed to obtain the desired compound[{{{CITATION{{{_1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a] 1,4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_1{Synthesis and Chemistry of 5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-a] 1,4 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate serves as a valuable scaffold for the synthesis of more complex molecules. Its structural features make it suitable for constructing diverse chemical libraries used in drug discovery.
Biology: In biological research, this compound has been studied for its potential biological activities. It may interact with various biological targets, leading to the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new drugs. Its pharmacological properties are being explored for treating various diseases, such as neurological disorders and inflammation.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its versatility makes it a useful building block in organic synthesis.
Mechanism of Action
The mechanism by which Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[1,5-a][1,4]diazepine derivatives: These compounds share a similar core structure but may have different substituents or functional groups.
Benzyl derivatives: Compounds containing benzyl groups in their structure can exhibit similar properties and applications.
Uniqueness: Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate stands out due to its specific combination of structural features, which contribute to its unique chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 5-benzyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-16(20)15-8-10-18(11-13-5-3-2-4-6-13)12-14-7-9-17-19(14)15/h2-7,9,15H,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXGTDJTYCFXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC2=CC=NN12)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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